molecular formula C20H23ClN4O2 B5658311 6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine

6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5658311
M. Wt: 386.9 g/mol
InChI Key: QGTGMWOYBUHJNA-XJKSGUPXSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including structures akin to the compound , often involves intricate chemical processes, leveraging the imidazo[1,2-a]pyridine skeleton for the generation of stable N-heterocyclic carbenes and other derivatives. Notable methods include the reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to innovative compounds with potential as fluorescent probes for mercury ions, demonstrating the versatility of this scaffold in synthesis strategies (Shao et al., 2011).

Molecular Structure Analysis

Imidazo[1,2-a]pyridines, by nature, have a rich chemistry that is heavily influenced by their molecular structure. Their bicyclic system with a bridgehead nitrogen atom has garnered attention for its pharmacological potential, underlining the importance of understanding the structural nuances that impact their reactivity and interaction with biological targets (Enguehard-Gueiffier & Gueiffier, 2007).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines, including the compound in focus, is characterized by their interactions with various chemical agents, leading to the formation of novel compounds with distinct properties. This includes the synthesis of derivatives through reactions with pyridine and aromatic isocyanates, showcasing the versatility of this chemical scaffold in producing a wide array of derivatives with varied biological activities (Sa̧czewski et al., 1987).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, like solubility, melting points, and crystalline structure, are crucial for their application in different fields, including material science and pharmaceuticals. These properties are often determined through comprehensive experimental analysis, including X-ray diffraction studies for crystal structure determination.

Chemical Properties Analysis

Chemically, imidazo[1,2-a]pyridine derivatives exhibit a wide range of activities, from fluorescent probing capabilities to potential biological activities, including antidiabetic and antioxidant properties. Their ability to undergo various chemical reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions, underscores the importance of understanding their chemical behavior for further applications (Taha et al., 2016).

properties

IUPAC Name

[(1S,5R)-6-(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-15-5-7-18-22-17(12-23(18)10-15)20(27)25-9-13-4-6-16(25)11-24(8-13)19(26)14-2-1-3-14/h5,7,10,12-14,16H,1-4,6,8-9,11H2/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTGMWOYBUHJNA-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)C4=CN5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CN5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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